molecular formula C14H16ClN3O4S2 B1684650 PIK-93 CAS No. 593960-11-3

PIK-93

Cat. No.: B1684650
CAS No.: 593960-11-3
M. Wt: 389.9 g/mol
InChI Key: JFVNFXCESCXMBC-UHFFFAOYSA-N
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Description

PIK-93 is a synthetic compound known for its potent inhibitory effects on phosphatidylinositol 4-kinase type III beta (PI4KIIIβ) and phosphatidylinositol 3-kinase gamma (PI3Kγ). It has been widely studied for its role in modulating various cellular processes, including cell growth, proliferation, differentiation, and survival .

Mechanism of Action

Target of Action

PIK-93, also known as N-(5-(4-Chloro-3-(N-(2-hydroxyethyl)sulfamoyl)phenyl)-4-methylthiazol-2-yl)acetamide, is a potent inhibitor of phosphoinositide 3-kinase (PI3K) and phosphatidylinositol 4-kinase III beta (PI4KIIIβ) . It exhibits some selectivity for PI3K isoforms p110α and p110γ .

Mode of Action

This compound interacts with its targets, PI3K and PI4KIIIβ, by binding to their active sites and inhibiting their enzymatic activities . This inhibition results in the reduction of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and phosphatidylinositol 4-phosphate (PI4P) levels, which are critical for various cellular processes . Additionally, this compound mediates PD-L1 ubiquitination by enhancing the PD-L1–Cullin-4A interaction .

Biochemical Pathways

The PI3K/Akt/mTOR signaling pathway, which is involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, is affected by this compound . By inhibiting PI3K, this compound decreases the translocation of transient receptor potential canonical 6 channel (TRPC6) to the plasma membrane, potentially altering calcium signaling .

Pharmacokinetics

Its ability to modulate the tumor microenvironment suggests that it may have good bioavailability and tissue penetration .

Result of Action

This compound has been shown to reduce PD-L1 levels on M1 macrophages and enhance M1 antitumor cytotoxicity . Combined this compound and anti–PD-L1 antibody treatment enhances T cell activation, inhibits tumor growth, and increases tumor-infiltrating lymphocyte (TIL) recruitment .

Action Environment

The action of this compound is influenced by the tumor microenvironment (TME). An unfavorable TME and poor permeability of antibody-based immune checkpoint inhibitors (ICIs) can lead to unsatisfactory treatment responses in certain patients with non-small cell lung cancer (NSCLC). This compound has been found to modulate the TME to enhance ICI treatment efficacy in NSCLC .

Preparation Methods

Synthetic Routes and Reaction Conditions

PIK-93 is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

PIK-93 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with altered chemical properties and biological activities .

Comparison with Similar Compounds

PIK-93 is unique in its dual inhibitory effects on PI4KIIIβ and PI3Kγ. Similar compounds include:

This compound stands out due to its ability to modulate both PI4KIIIβ and PI3Kγ, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

N-[5-[4-chloro-3-(2-hydroxyethylsulfamoyl)phenyl]-4-methyl-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O4S2/c1-8-13(23-14(17-8)18-9(2)20)10-3-4-11(15)12(7-10)24(21,22)16-5-6-19/h3-4,7,16,19H,5-6H2,1-2H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVNFXCESCXMBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)C2=CC(=C(C=C2)Cl)S(=O)(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30425868
Record name PIK-93
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593960-11-3
Record name N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06836
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PIK-93
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[5-[4-Chloro-3-[[(2-hydroxyethyl)amino]sulfonyl]phenyl]-4-methyl-2-thiazolyl]acetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS3XFL5JRX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: PIK93 is a potent and selective inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ) [, ]. PI4KIIIβ plays a crucial role in various cellular processes, including membrane trafficking and the synthesis of phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid involved in numerous cellular functions [, ]. By inhibiting PI4KIIIβ, PIK93 disrupts these processes, impacting vesicle trafficking, lipid homeostasis, and downstream signaling pathways.

A: While the exact binding mechanism is still under investigation, studies suggest that PIK93 likely binds to the ATP-binding pocket of PI4KIIIβ, competing with ATP and preventing the enzyme from phosphorylating its substrate, phosphatidylinositol, to generate PI4P [].

A: PIK93 exhibits high selectivity for PI4KIIIβ over other PI4K isoforms, including PI4KIIIα [, ]. This selectivity is crucial for dissecting the specific roles of PI4KIIIβ in various cellular processes without significantly affecting other PI4K-dependent pathways.

A: Yes, PIK93 has been widely employed as a valuable tool in cell biology research. For example, it has been used to investigate the role of PI4KIIIβ in:* Ceramide transport: PIK93 has been shown to inhibit the transport of ceramide from the endoplasmic reticulum to the Golgi apparatus, affecting sphingomyelin synthesis [].* Phagocytosis: Studies suggest that PIK93 disrupts the translocation of protein kinase C-ε (PKC-ε) to phagocytic cups by interfering with PI4P production, thereby affecting the rate of phagocytosis [, ].* Neuritogenesis: Research in a motoneuron-like cell line indicated that PIK93 treatment enhances neurite elongation, potentially by modulating PI4P levels [].

A: PIK93 has shown promising antiviral activity against a range of RNA viruses, including Hepatitis C virus and various enteroviruses, by inhibiting the replication machinery of these viruses [, , , ]. This highlights its potential as a lead compound for developing novel antiviral therapies.

A: The chemical name for PIK93 is N-(5-(4-Chloro-3-(N-(2-hydroxyethyl)sulfamoyl)phenyl)-4-methylthiazol-2-yl)acetamide []. Unfortunately, specific details on its molecular formula, weight, and spectroscopic data are limited in the provided research.

A: One limitation of PIK93 is its reported cross-reactivity with class I and III PI3Ks at higher concentrations []. This emphasizes the need for caution when interpreting experimental results and necessitates the use of appropriate controls to ensure the observed effects are specifically attributed to PI4KIIIβ inhibition.

A: Yes, researchers have successfully designed and synthesized novel PI4KIIIβ inhibitors with improved selectivity profiles over other PI3K isoforms using structure-based drug design approaches based on the PIK93 scaffold []. This highlights the potential for optimizing the PIK93 structure to create more specific and potent inhibitors.

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